
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is a phosphonate compound characterized by the presence of a dodecyloxy group, an aminoethyl group, and a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate typically involves the reaction of dodecyloxyethanol with 2-aminoethylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecyloxyethanol, 2-aminoethylphosphonic acid, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may result in the formation of new phosphonate compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery and targeting.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylphosphonic acid: A related compound with similar structural features but lacking the dodecyloxy group.
Nitrilotris(methylenephosphonic acid): Another phosphonate compound with different functional groups and applications
Uniqueness
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is unique due to the presence of the dodecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
| 112539-05-6 | |
Molekularformel |
C16H35NO4P- |
Molekulargewicht |
336.43 g/mol |
IUPAC-Name |
2-aminoethyl(2-dodecoxyethoxy)phosphinate |
InChI |
InChI=1S/C16H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-15-21-22(18,19)16-12-17/h2-17H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
HRGWDCLBFJKCBO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCCOP(=O)(CCN)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


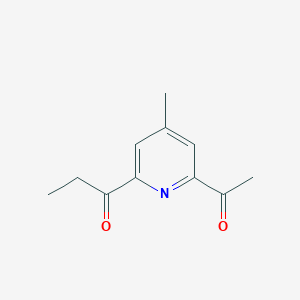
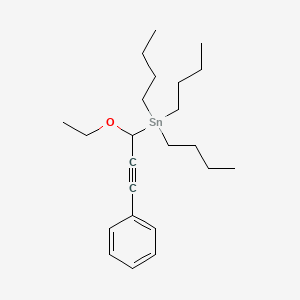
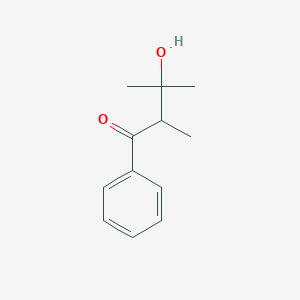
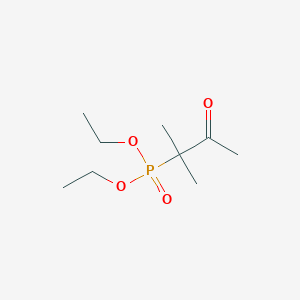


![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
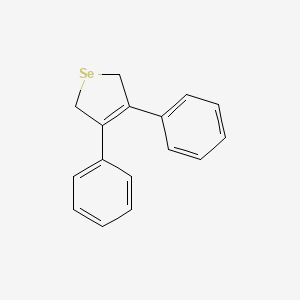
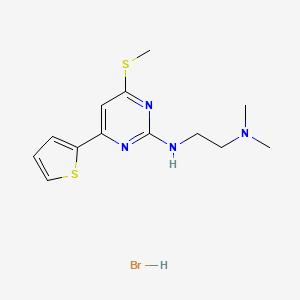
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)

